molecular formula C6H5BF3KO B7803200 potassium;trifluoro-(3-hydroxyphenyl)boranuide

potassium;trifluoro-(3-hydroxyphenyl)boranuide

Cat. No.: B7803200
M. Wt: 200.01 g/mol
InChI Key: WJVQWTFIFFNYGL-UHFFFAOYSA-N
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Description

The compound with the identifier “potassium;trifluoro-(3-hydroxyphenyl)boranuide” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium;trifluoro-(3-hydroxyphenyl)boranuide involves several synthetic steps. One common method starts with the compound 2-fluoro-4-methoxyaniline, which undergoes a series of reactions including amidation, substitution, nitrification, reduction, and guanidination . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for large-scale synthesis. The process involves readily available raw materials and is designed to be economical and environmentally friendly. The industrial method typically includes a cyclization reaction between intermediate compounds, ensuring a streamlined and efficient production process .

Chemical Reactions Analysis

Types of Reactions

potassium;trifluoro-(3-hydroxyphenyl)boranuide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized molecules.

Scientific Research Applications

potassium;trifluoro-(3-hydroxyphenyl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium;trifluoro-(3-hydroxyphenyl)boranuide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

potassium;trifluoro-(3-hydroxyphenyl)boranuide stands out due to its unique chemical structure and properties, which differentiate it from other similar compounds. Its specific reactivity and interactions make it valuable for targeted applications in research and industry .

Properties

IUPAC Name

potassium;trifluoro-(3-hydroxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4,11H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVQWTFIFFNYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC=C1)O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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